molecular formula C19H27N3O3 B2460222 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034536-23-5

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2460222
CAS No.: 2034536-23-5
M. Wt: 345.443
InChI Key: YJESYEVUWBZJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Analysis

The synthesis and stereochemical determination of related compounds offer insights into the manipulation of molecules for targeted applications. For example, the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 highlights the critical role of stereochemistry in the development of pharmaceuticals. The precise control over molecular configuration can significantly affect the biological activity and efficacy of compounds in drug development (Zecheng Chen et al., 2010).

Chemical Modification and Reactivity

Research on the control of the site of lithiation of pyridine derivatives demonstrates the importance of chemical reactivity and modification in synthesizing new compounds with potential applications in various fields, including materials science and pharmaceuticals. Such studies offer a pathway to modify the chemical structure of molecules like 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea for specific purposes, enhancing their utility and effectiveness (Keith Smith et al., 2013).

Enzyme Inhibition and Biological Activity

The synthesis of tetrahydropyrimidine-5-carboxylates and their evaluation as enzyme inhibitors is another significant application. These compounds, related in structure and function to urea derivatives, have been tested for their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes. Such research indicates the potential of urea derivatives in the development of therapeutic agents for conditions associated with enzyme dysfunction (A. Sujayev et al., 2016).

Material Science and Magnetism

The creation of isostructural planar lanthanide complexes that exhibit single molecule magnet behavior demonstrates the versatility of urea derivatives in material science, particularly in the development of magnetic materials. These findings open avenues for the use of such compounds in creating advanced materials for technology and information storage applications (G. Abbas et al., 2010).

Supramolecular Chemistry

Studies on quinoline urea derivatives as supramolecular gelators highlight the application of urea derivatives in the field of supramolecular chemistry. These compounds' ability to gelate solvents and form complexes with metals demonstrates their potential in creating novel materials with unique properties, such as responsiveness to environmental stimuli or the ability to undergo self-assembly (D. Braga et al., 2013).

Properties

IUPAC Name

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)17(23)22-9-8-13-6-7-14(11-16(13)22)21-18(24)20-12-15-5-4-10-25-15/h6-7,11,15H,4-5,8-10,12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESYEVUWBZJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.